molecular formula C11H17N3O2 B13317354 Methyl 5-amino-4-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate

Methyl 5-amino-4-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B13317354
M. Wt: 223.27 g/mol
InChI Key: MARGWECZRZXFMO-UHFFFAOYSA-N
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Description

Methyl 5-amino-4-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-4-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with methyl acetoacetate under acidic conditions to yield the desired pyrazole derivative . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding hydrazine derivatives.

    Substitution: The carboxylate group can undergo nucleophilic substitution reactions to form esters and amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alcohols and amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include nitro derivatives, hydrazine derivatives, esters, and amides. These products can further undergo additional transformations to yield more complex molecules.

Scientific Research Applications

Methyl 5-amino-4-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-amino-4-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The pathways involved often include the modulation of signaling cascades and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-amino-1-cyclopentyl-3-phenyl-1H-pyrazole-4-carboxylate
  • 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester
  • 5-amino-1H-pyrazole-3-carboxylate

Uniqueness

Methyl 5-amino-4-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its cyclopentyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets compared to similar compounds .

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

methyl 5-amino-4-cyclopentyl-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C11H17N3O2/c1-14-10(12)8(7-5-3-4-6-7)9(13-14)11(15)16-2/h7H,3-6,12H2,1-2H3

InChI Key

MARGWECZRZXFMO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(=O)OC)C2CCCC2)N

Origin of Product

United States

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